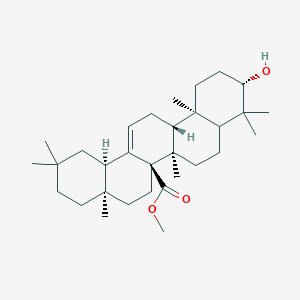

Methyl3beta-hydroxyolean-12-en-27-oate

Description

Overview of Oleanane (B1240867) Triterpenoids in Natural Product Chemistry

Oleanane triterpenoids are a prominent subgroup of pentacyclic triterpenoids characterized by the oleanane carbon skeleton. chemspider.com This framework consists of five fused six-membered rings, forming a rigid and sterically demanding structure. chemspider.com These compounds are widespread in the plant kingdom, found in numerous families of flowering plants (angiosperms), and their presence in the fossil record serves as a biomarker for these plants. chemspider.com

The structural diversity within the oleanane series arises from variations in oxidation patterns (hydroxyl, keto, and carboxyl groups), substitution with different functional groups, and glycosylation, leading to the formation of saponins. Oleanolic acid, a quintessential oleanane triterpenoid (B12794562), is one of the most studied compounds in this class and serves as a common starting material for the synthesis of numerous derivatives. tandfonline.commdpi.com The isolation and structural elucidation of new oleanane triterpenoids from various plant sources, such as Terminalia arjuna, remain an active area of research. tandfonline.comresearchgate.net

Significance of Pentacyclic Triterpenoids in Biological Research

Pentacyclic triterpenoids, including those of the oleanane, ursane (B1242777), and lupane types, are of significant interest to the scientific community due to their broad spectrum of biological activities. nih.gov These natural products have been investigated for their potential therapeutic applications, with studies reporting anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govnih.gov

The rigid, polycyclic structure of these molecules allows them to interact with various biological targets, including enzymes and cellular membranes, thereby modulating cellular signaling pathways. For instance, certain pentacyclic triterpenoids have been shown to influence key inflammatory mediators and exhibit protective effects in models of skin aging. nih.gov The continuous exploration of this class of compounds holds promise for the discovery of new lead compounds for drug development.

Contextualization of Methyl 3β-Hydroxyolean-12-en-27-oate as a Research Compound

Methyl 3β-hydroxyolean-12-en-27-oate is a specific derivative of the oleanane triterpenoid family. Its structure features a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and a methyl ester group at the C-27 position. This particular arrangement distinguishes it from the more commonly studied isomer, Methyl 3β-hydroxyolean-12-en-28-oate (methyl oleanolate), where the methyl ester is located at the C-28 position. chemspider.comcymitquimica.com

The position of the carboxyl or ester group on the E-ring of the oleanane skeleton can significantly influence the molecule's biological activity. Research on derivatives of 3-hydroxyolean-12-en-27-oic acid has highlighted their potential in specific biological applications, such as the inhibition of osteoclastogenesis, suggesting that the C-27 carboxyl group is a key determinant of this activity. nih.gov While direct research on Methyl 3β-hydroxyolean-12-en-27-oate is limited, its structural similarity to other bioactive oleanane triterpenoids makes it a compound of interest for further investigation. A related compound, Methyl 27-caffeoyloxyoleanolate, has been isolated from the roots of Hibiscus vitifolius, indicating that C-27 functionalized oleananes exist in nature. researchgate.net

Historical Perspectives on the Study of Oleanolic Acid Derivatives

The study of oleanolic acid and its derivatives has a rich history, with oleanolic acid itself being known for over a century. mdpi.com Initially isolated from various plant sources, its chemical structure was elucidated in the mid-20th century. This paved the way for extensive research into its biological properties and the synthesis of a vast number of derivatives. mdpi.comresearchgate.net

Historically, research focused on the isolation and characterization of naturally occurring oleanolic acid glycosides (saponins). However, with advancements in synthetic chemistry, scientists began to modify the oleanolic acid scaffold to explore structure-activity relationships and enhance its therapeutic potential. This has led to the development of numerous semi-synthetic derivatives with improved potency and specific biological activities, including compounds with anti-HIV and anticancer effects. thieme-connect.com The ongoing investigation of less common isomers, such as those with functionalization at the C-27 position, represents a continuation of this historical effort to explore the full chemical and biological potential of the oleanane triterpenoid class.

Research Findings on Oleanane Triterpenoids

The following tables summarize key research findings related to oleanane triterpenoids, providing context for the study of Methyl 3β-hydroxyolean-12-en-27-oate.

Table 1: Selected Oleanane Triterpenoids and Their Reported Biological Activities

| Compound Name | Source/Type | Reported Biological Activity | Reference(s) |

| Oleanolic Acid | Natural Product | Anti-inflammatory, Antioxidant, Anticancer | nih.gov, nih.gov |

| Methyl 3β-hydroxyolean-12-en-28-oate (Methyl Oleanolate) | Synthetic Derivative | Not specified in provided context | chemspider.com, cymitquimica.com |

| 3-Hydroxyolean-12-en-27-oic acid derivatives | Synthetic Derivatives | Inhibition of osteoclastogenesis | nih.gov |

| Methyl 27-caffeoyloxyoleanolate | Natural Product | Not specified in provided context | researchgate.net |

| Arjunolic Acid | Natural Product | Cardioprotective | nih.gov |

Table 2: Spectroscopic Data for Oleanolic Acid (Parent Compound)

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | δ 5.28 (t, 1H, H-12), 3.22 (dd, 1H, H-3) | researchgate.net |

| ¹³C NMR | δ 183.4 (C-28), 143.7 (C-13), 122.2 (C-12), 79.0 (C-3) | researchgate.net |

| Mass Spectrometry | [M]+ at m/z 456 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H50O3 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

methyl (4aR,6aR,6aR,6bR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylate |

InChI |

InChI=1S/C31H50O3/c1-26(2)15-16-28(5)17-18-31(25(33)34-8)20(21(28)19-26)9-10-23-29(6)13-12-24(32)27(3,4)22(29)11-14-30(23,31)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22?,23+,24-,28+,29-,30+,31+/m0/s1 |

InChI Key |

HEDYWHFMTAMIIX-IPZPPPCKSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)OC)C)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Identification in Plant Species and Natural Sources

The presence of Methyl 3β-hydroxyolean-12-en-27-oate and its corresponding carboxylic acid precursor is specific to certain plant species. The following subsections detail the documented occurrences of this and closely related compounds in various natural sources.

Isolation from Helicteres angustifolia

Research on the chemical constituents of Helicteres angustifolia, a plant used in traditional medicine, has led to the isolation of a variety of triterpenoids. While studies have identified compounds such as methyl helicterilate, methyl helicterate, helicterilic acid, helicteric acid, betulinic acid, and oleanolic acid from this plant, the specific presence of Methyl 3β-hydroxyolean-12-en-27-oate has not been explicitly documented in available literature. nih.gov One study on the root bark of Helicteres angustifolia identified several complex triterpenoid (B12794562) esters, including 3β-acetoxy-27-[(4-hydroxybenzoyl)oxy]olean-12-en-28-oic acid methyl ester, indicating that oleanane (B1240867) skeletons with modifications at the C-27 position do occur in this species. nih.gov Further phytochemical investigations may be necessary to confirm the presence of the simpler Methyl 3β-hydroxyolean-12-en-27-oate.

Occurrence in Dammar Resin Extracts

Dammar resin, obtained from trees of the Dipterocarpaceae family, is a complex mixture of triterpenoids and their oxidation products. wikipedia.org The primary components are based on dammarane, oleanane, and ursane (B1242777) skeletons. ut.eeuva.nl While oleanane-type triterpenoids are present, and the resin is known to contain triterpenoids bound by ester bonds, specific identification of Methyl 3β-hydroxyolean-12-en-27-oate within Dammar resin extracts has not been reported. nih.govacs.org The known constituents include compounds like hydroxydammarenone, dammarenolic acid, and oleanonic acid. wikipedia.org

Related Oleanolic Acid Derivatives from Olea europaea and Astilbe chinensis

While the primary commercial source of oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is the olive tree (Olea europaea), the 27-oic acid isomer is less common. nih.govnih.gov Literature on Olea europaea extensively details the presence of oleanolic acid and its derivatives, but does not specifically mention the isolation of the 27-oate variant. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

In contrast, significant findings have been made in the rhizomes of Astilbe chinensis. Bioassay-guided fractionation of this plant has successfully led to the isolation and structural elucidation of 3β-hydroxy-olean-12-en-27-oic acid. nih.gov This compound is the direct carboxylic acid precursor to Methyl 3β-hydroxyolean-12-en-27-oate. The presence of this precursor strongly suggests the potential for the natural occurrence of its methyl ester derivative in Astilbe chinensis, or its formation during extraction and isolation processes involving methanol (B129727). Other related derivatives isolated from Astilbe chinensis include 3β,6β-dihydroxy-olean-12-en-27-oic acid (astilbic acid) and 3β-acetoxy-olean-12-en-27-oic acid. nih.govnih.gov

The table below summarizes the findings regarding the precursor acid in Astilbe chinensis.

| Compound Name | Plant Source | Plant Part | Reference |

| 3β-hydroxy-olean-12-en-27-oic acid | Astilbe chinensis | Rhizomes | nih.gov |

| 3β,6β-dihydroxy-olean-12-en-27-oic acid | Astilbe chinensis | Rhizomes | nih.govnih.gov |

| 3β-acetoxy-olean-12-en-27-oic acid | Astilbe chinensis | Rhizomes | nih.gov |

Extraction and Purification Techniques for Triterpenoids

The isolation of specific triterpenoids like Methyl 3β-hydroxyolean-12-en-27-oate from complex plant matrices requires sophisticated extraction and purification methodologies. The general principles applied to the broader class of triterpenoids are applicable here.

Solvent Extraction Methods

The initial step in isolating triterpenoids from plant material is typically solvent extraction. The choice of solvent is crucial and depends on the polarity of the target compounds.

Conventional Solvent Extraction:

Maceration, Soxhlet, and Reflux Extraction: These are classical methods where the plant material is exposed to a solvent for an extended period. phcog.com Common solvents used for triterpenoid extraction include ethanol, methanol, chloroform (B151607), and ethyl acetate (B1210297). phcog.comiipseries.org For instance, a 2% sodium hydroxide solution in hydrated ethanol has been used to effectively extract triterpene acids from leaves at room temperature. phcog.com

Solvent Systems: Often, mixtures of solvents are employed to optimize extraction efficiency. For example, a binary solvent system of methanol and water (9:1 v/v) has been shown to be effective for extracting triterpenes.

Advanced Extraction Techniques:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. google.comnih.govresearchgate.net UAE has been demonstrated to be more efficient than some conventional methods for extracting triterpenoids. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. researchgate.net It has been found to be a highly effective method for obtaining oleanolic and ursolic acids from plant sources. researchgate.net

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is considered a "green" technique as it avoids the use of organic solvents. iipseries.org

The following table provides a comparative overview of different solvent extraction methods for triterpenoids.

| Extraction Method | Principle | Common Solvents | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Ethanol, Methanol, Chloroform | Simple, low cost | Time-consuming, lower efficiency |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Ethanol, Chloroform, n-Hexane acs.org | High extraction efficiency | Requires heat, can degrade thermolabile compounds, time-consuming |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Ethanol, Methanol | Faster, higher yield, less solvent consumption nih.govmaxapress.com | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating. | Ethanol, Methanol | Very fast, efficient, reduced solvent use researchgate.net | Requires specialized microwave equipment |

Following initial extraction, a series of purification steps are necessary to isolate the target compound. These often involve liquid-liquid partitioning to separate compounds based on their polarity, followed by various chromatographic techniques such as open column chromatography, high-performance liquid chromatography (HPLC), and high-speed counter-current chromatography (HSCCC) to achieve high purity. nih.govphcog.comumlub.pl

Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel Column Chromatography, RP-18 CC)

The purification of Methyl 3β-hydroxyolean-12-en-27-oate, a triterpenoid methyl ester, from natural sources relies on a combination of chromatographic techniques. The selection of the appropriate strategy is crucial for obtaining a high-purity compound, and it is often guided by the polarity of the target molecule and the nature of the impurities in the crude extract. The most common methods employed for the separation of oleanane-type triterpenoids are silica gel column chromatography and reversed-phase (RP-18) column chromatography.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used adsorption chromatography technique for the separation of medium polarity compounds like triterpenoid methyl esters. The stationary phase, silica gel, is polar, and the mobile phase is a less polar organic solvent or a mixture of solvents. Compounds are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.

Detailed research on the isolation of triterpenoids from the leaves of Terminalia arjuna provides a relevant example of this methodology. In a typical procedure, a crude plant extract is subjected to silica gel column chromatography. The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. For instance, a common starting solvent system is a mixture of non-polar and moderately polar solvents, such as petroleum ether and ethyl acetate or hexane and acetone.

A general protocol for the purification of a triterpenoid-rich fraction can be summarized as follows:

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

Loading the Sample: The crude extract, often pre-adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

Elution: The column is eluted with a solvent system of gradually increasing polarity. This can be achieved by a stepwise gradient or a continuous gradient. Fractions are collected sequentially.

Monitoring the Separation: The separation is monitored by thin-layer chromatography (TLC) of the collected fractions. Fractions containing the compound of interest are pooled together.

The choice of the solvent system is critical for a successful separation. The following table provides examples of solvent systems commonly used for the separation of triterpenoids on silica gel.

| Stationary Phase | Mobile Phase (Solvent System) | Compound Class |

| Silica Gel | Hexane / Ethyl Acetate (gradient) | Triterpenoids |

| Silica Gel | Petroleum Ether / Acetone (gradient) | Triterpenoids |

| Silica Gel | Chloroform / Methanol (gradient) | Polar Triterpenoids |

| Silica Gel | Benzene / Ethyl Acetate (9:1, v/v) | Triterpenoid Glycosides researchgate.net |

Interactive Data Table: Silica Gel Chromatography Parameters for Triterpenoid Separation

Reversed-Phase (RP-18) Column Chromatography

Reversed-phase chromatography is another powerful technique for the purification of triterpenoids. In this method, the stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains, hence RP-18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol or acetonitrile (B52724). The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.

RP-18 column chromatography is particularly useful for separating closely related triterpenoids that may be difficult to resolve by normal-phase chromatography. High-performance liquid chromatography (HPLC) with an RP-18 column is a common final purification step to obtain highly pure compounds.

A study on the separation of various triterpenes by HPLC-UV utilized a C18 column with an isocratic mobile phase of acetonitrile and tetrahydrofuran (90:10) u-szeged.hu. Another approach for separating steroids, which are structurally related to triterpenoids, on RP-18 TLC plates involved a mobile phase of acetonitrile and a phosphate-buffered saline uvic.ca.

The general procedure for RP-18 column chromatography involves:

Column Equilibration: The RP-18 column is equilibrated with the initial mobile phase composition.

Sample Injection: The sample, dissolved in a suitable solvent, is injected into the system.

Elution: The separation is achieved by either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition).

Detection and Fraction Collection: The eluted compounds are detected using a suitable detector (e.g., UV-Vis), and fractions corresponding to the desired compound are collected.

Synthetic Approaches and Derivatization Strategies of Oleanane Skeletons

Total Synthesis Considerations for Pentacyclic Triterpenoids

The complete synthesis of pentacyclic triterpenoids from simple starting materials is a formidable task in organic chemistry. researchgate.net The complexity arises from the need to construct a rigid five-ring system with precise stereochemical control at multiple chiral centers. Key challenges include the formation of the C/D and D/E ring junctions and the strategic introduction of various functional groups around the periphery of the molecule.

Several overarching strategies have been developed to tackle this challenge. scripps.edu These can be broadly categorized as:

Linear or Convergent Approaches: Building the ring system in a stepwise fashion, for example, by first constructing an AB ring system and a DE ring system and then joining them (AB + DE → ABCDE). scripps.edu

Annulation Strategies: Starting with a pre-formed ring system and sequentially adding the remaining rings (e.g., CDE → BCDE → ABCDE). scripps.edu

Biomimetic Polyene Cyclizations: Mimicking the natural biosynthesis process, where a linear precursor like squalene (B77637) is folded and then zipped up in a cascade of cyclization reactions to form the pentacyclic core. scripps.edunih.gov This approach is elegant but often faces challenges in controlling the precise folding and termination of the cyclization to yield the desired oleanane (B1240867) skeleton over other triterpenoid (B12794562) isomers like ursane (B1242777) or lupane. scripps.edunih.gov

The conversion of the acyclic precursor 2,3-oxidosqualene (B107256) into various cyclic triterpenes is one of the most complex enzymatic reactions known. nih.gov In the laboratory, achieving the all-chair conformation required for the cyclization that leads to the β-amyrin (oleanane) skeleton is a significant hurdle. scripps.edu The total synthesis of any pentacyclic triterpenoid is a landmark achievement, and while possible, it is often not a practical route for producing significant quantities of material for further study. nih.gov

Semi-Synthetic Modifications of Oleanolic Acid Precursors

Given the difficulties of total synthesis, the most common and practical approach to obtaining Methyl 3β-hydroxyolean-12-en-27-oate and its analogues is through the semi-synthesis from abundant natural precursors. nih.gov Oleanolic acid (OA), a structurally similar pentacyclic triterpenoid, is an ideal starting material. nih.govnih.gov It is widely distributed in over 1,600 plant species, including many common herbs and foods, making it readily available and cost-effective. nih.govnih.gov

The key structural difference between Oleanolic Acid and Methyl 3β-hydroxyolean-12-en-27-oate lies in the position of the carboxyl or ester group on the E-ring. In Oleanolic Acid, this group is at the C-28 position, whereas in the target compound, it is at the C-27 position. Therefore, semi-synthetic strategies often involve modifications of Oleanolic Acid to achieve this structural arrangement.

A common initial step in the modification of oleanolic acid is the protection of its C-3 hydroxyl group and C-28 carboxylic acid group to prevent unwanted side reactions. For instance, the C-28 carboxylic acid can be methylated to its methyl ester form. Zhang et al. described the use of the bacterium Nocardia sp. NRRL 5646 to achieve the esterification of the C-28 carboxyl group to produce OA methyl ester. mdpi.com This highlights the use of both chemical and biotechnological methods in precursor modification. mdpi.com

Chemical Derivatization to Explore Analogues of Methyl 3β-Hydroxyolean-12-en-27-oate

Once the core oleanane skeleton is secured, either through laborious total synthesis or more practical semi-synthesis, chemical derivatization is employed to create a library of analogues. This allows for the systematic exploration of structure-activity relationships (SAR). Modifications typically target the reactive functional groups on the triterpenoid scaffold, such as the hydroxyl group at C-3 and the ester group at C-27.

The hydroxyl group at the C-3 position and the ester at C-27 are primary sites for derivatization.

Esterification/Acetylation: The C-3 hydroxyl group is readily esterified or acetylated. Acetylation is commonly achieved using acetic anhydride (B1165640) in pyridine. mdpi.com This modification can alter the lipophilicity and bioavailability of the parent compound. For example, in related oleanane triterpenoids, acetylation of the C-3 hydroxyl group has been shown to influence biological activity. mdpi.com

Hydroxylation: Introducing additional hydroxyl groups at various positions on the oleanane skeleton can significantly impact biological properties. rsc.org Biotransformation using microorganisms is a powerful tool for achieving selective hydroxylations that are difficult to perform with standard chemical reagents. For instance, studies on oleanolic acid have shown that fungi like Fusarium lini can introduce hydroxyl groups at the C-2 position. mdpi.com While not directly on the target molecule, this demonstrates the feasibility of such modifications within the oleanane class. Structure-activity relationship studies suggest that hydroxylation at positions like C-2 and C-15 can enhance the cytotoxicity of oleanane-type triterpenoids in certain assays. rsc.org

Table 1: Examples of Esterification and Hydroxylation Reactions on Oleanane Skeletons

| Starting Material | Reagent/Condition | Position Modified | Product Type | Reference |

| Oleanolic Acid | Acetic Anhydride, Pyridine | C-3 | 3-Acetyloleanolic Acid | nih.gov |

| Oleanolic Acid | Trifluoroacetic Anhydride | C-3 | 3-Triflouroacetyloleanolic Acid | nih.gov |

| Oleanolic Acid | Fusarium lini (fungus) | C-2 | 2α,3β-dihydroxyolean-12-en-28-oic acid | mdpi.com |

Beyond simple esterification, a wide array of novel functional groups can be introduced to the oleanane scaffold to create more diverse analogues.

Nitrogen-containing groups: The introduction of nitrogen, often in the form of amides, amines, or heterocyclic rings, is a common strategy. The carboxylic acid/ester function is a key handle for creating amide derivatives. Oleanolic acid has been condensed with various amines to produce a range of amide analogues. nih.gov Similarly, the introduction of an oxadiazole ring fused to the A-ring of oleanolic acid has been reported. nih.gov

Sulfur-containing groups: Reactions with agents like Lawesson's reagent can be used to introduce sulfur into the triterpenoid skeleton, for example, by converting a ketone into a thioketone. researchgate.net

Modifications at the C-12 double bond: The double bond between C-12 and C-13 is another site for chemical modification, allowing for the introduction of different functionalities across the C-ring.

Cyanation: The introduction of a cyano group, as seen in the potent synthetic triterpenoid CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid), dramatically enhances biological activity compared to the natural precursor, oleanolic acid. researchgate.net

These modifications can lead to compounds with significantly altered electronic properties, steric profiles, and biological activities.

Glycosylation, the attachment of sugar moieties, is a key modification found in nature that often enhances the water solubility and alters the biological activity of triterpenoids. sinica.edu.tw In the laboratory, the synthesis of carbohydrate-triterpenoid conjugates, or glycosides, is a sophisticated strategy to create novel analogues.

The C-3 hydroxyl group is the most common site for glycosylation. sinica.edu.tw Chemical synthesis of these conjugates typically involves:

Activation of the sugar: The carbohydrate donor is converted into an activated form, such as a glycosyl halide or thioglycoside.

Coupling reaction: The activated sugar is then coupled to the C-3 hydroxyl group of the triterpenoid scaffold under the influence of a promoter.

Deprotection: Protective groups on the sugar moiety are removed to yield the final conjugate.

SAR studies on related oleanane glycosides have shown that the type and structure of the attached sugar chain can have a profound effect on biological activity. rsc.org For example, the presence of glucopyranosyl groups at C-28 has been found to weaken cytotoxicity in some cases, whereas the attachment of specific sugar chains at C-3 can be crucial for activity. rsc.orgsinica.edu.tw

Advanced Spectroscopic and Analytical Characterization in Research

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable in the study of natural products, providing robust methods for the separation, identification, and quantification of specific compounds within complex mixtures. For oleanane-type triterpenoids like Methyl 3β-hydroxyolean-12-en-27-oate, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed analytical tools. These methods are crucial for assessing the purity of isolated compounds and for quantifying their presence in crude research extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for analyzing the components of complex mixtures, such as those found in plant extracts. jmchemsci.com For high-molecular-weight and low-volatility compounds like triterpenoids, a crucial derivatization step is required prior to analysis to increase their volatility. nih.govnih.gov This typically involves a silylation reaction, where active hydrogen atoms on the molecule are replaced with a trimethylsilyl (B98337) (TMS) group, thereby decreasing the compound's boiling point and improving chromatographic separation. nih.gov

In a typical GC-MS analysis of a plant extract containing Methyl 3β-hydroxyolean-12-en-27-oate, the derivatized sample is injected into the GC system. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., an HP5 column). plantsjournal.com The separated compounds subsequently enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint. The mass spectra of triterpenoid (B12794562) esters often show fragmentation patterns characteristic of the main skeleton. researchgate.net For instance, pentacyclic triterpene alcohols commonly exhibit abundant fragment ions at m/z 218 and 189, which are formed by a retro-Diels-Alder reaction in ring C. nih.gov

The data generated allows for both qualitative identification (by comparing fragmentation patterns and retention times to known standards or libraries) and quantitative measurement of the target compound within the extract. plantsjournal.comnih.gov

Table 1: Representative GC-MS Analytical Conditions for Triterpenoid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility for GC analysis. nih.gov |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Standard non-polar column for separating a wide range of compounds. plantsjournal.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. plantsjournal.com |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Separates compounds based on boiling points. plantsjournal.comhrpub.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. plantsjournal.com |

| Mass Analyzer | Quadrupole | Scans and detects the mass-to-charge ratio of fragment ions. |

| Key Fragments (m/z) | 218, 189 | Characteristic fragment ions for pentacyclic triterpenes. nih.gov |

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of non-volatile compounds like Methyl 3β-hydroxyolean-12-en-27-oate. mdpi.com Unlike GC, HPLC does not typically require derivatization, simplifying sample preparation. nih.gov The method is widely used for the separation and quantification of triterpenoids from various natural sources. researchgate.net

For purity determination, a sample of the isolated compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs in a column, most commonly a reversed-phase C18 column. nih.govresearchgate.net A mobile phase, often a gradient mixture of solvents like acetonitrile (B52724) and water, carries the sample through the column. researchgate.netresearchgate.net Different compounds travel at different speeds based on their affinity for the stationary phase, leading to separation.

A detector, such as a Photo Diode Array (PDA) or Ultraviolet (UV) detector, is used to monitor the column effluent. mdpi.com Since many triterpenoids lack strong chromophores, detection can be challenging. Therefore, detection is often performed at low wavelengths, such as 205-210 nm. nih.govresearchgate.net The output is a chromatogram, where pure compounds ideally show a single, sharp peak. The area of the peak is proportional to the concentration of the compound, allowing for precise purity calculations (e.g., >95%). researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) can provide definitive identification by confirming the molecular weight of the compound. mdpi.com

Table 2: Typical HPLC Parameters for Triterpenoid Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard column for separating non-polar to moderately polar compounds. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water Gradient | Elutes compounds from the column based on polarity. researchgate.netresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the separation. nih.govresearchgate.net |

| Column Temperature | 20 - 40 °C | Affects viscosity and can improve peak resolution. nih.govnih.govresearchgate.net |

| Detector | UV/PDA at ~205 nm | Detects compounds as they exit the column. researchgate.net |

| Injection Volume | 5 - 20 µL | The amount of sample introduced for analysis. |

| Purity Assessment | Peak Area Percentage | Calculates purity based on the relative area of the main peak in the chromatogram. researchgate.net |

Molecular and Cellular Mechanisms of Biological Activity

Investigation of Anti-Inflammatory Mechanisms

The anti-inflammatory potential of the oleanane (B1240867) triterpenoid (B12794562) scaffold is well-documented. Research into derivatives of 3β-hydroxyolean-12-en-27-oic acid has revealed specific interactions with key components of the inflammatory cascade.

Compounds based on the 3β-hydroxyolean-12-en-27-oate structure have been shown to effectively modulate the expression and activity of various pro-inflammatory molecules. The parent compound, oleanolic acid, and its derivatives can suppress the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. nih.gov This inhibition leads to a decrease in the synthesis of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Furthermore, these compounds have demonstrated the ability to reduce the secretion of several pro-inflammatory cytokines. Studies on related oleanolic acid derivatives have shown a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). nih.govmdpi.com For instance, in models of lipopolysaccharide (LPS)-induced inflammation, treatment with derivatives of 3-hydroxyolean-12-en-27-oic acid resulted in significant protection against inflammation-induced bone destruction by reducing osteoclast formation. nih.govnih.gov

| Molecule | Effect | Associated Pathologies | Reference |

|---|---|---|---|

| COX-2 | Downregulation/Inhibition | Inflammation, Pain, Fever | nih.gov |

| iNOS | Downregulation/Inhibition | Inflammatory conditions, Septic shock | nih.gov |

| TNF-α | Decreased Secretion | Rheumatoid arthritis, Inflammatory bowel disease | nih.govmdpi.comresearchgate.net |

| IL-1β | Decreased Secretion | Autoinflammatory syndromes, Gout | nih.govmdpi.com |

| IL-6 | Decreased Secretion | Systemic inflammation, Cancer | nih.govmdpi.comresearchgate.net |

| Nitric Oxide (NO) | Reduced Production | Inflammation, Neurodegeneration | nih.govmdpi.com |

The anti-inflammatory effects of these compounds are mediated through their influence on critical intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation. Oleanolic acid and its derivatives have been shown to inhibit the activation of NF-κB. mdpi.com This is often achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB into the nucleus where it would otherwise activate pro-inflammatory gene transcription. nih.gov

Another key set of pathways affected are the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38. Derivatives of 3-hydroxyolean-12-en-27-oic acid have been observed to suppress the RANKL-induced phosphorylation of JNK and ERK MAPKs. nih.govnih.gov By modulating these pathways, the compounds can effectively attenuate the cellular response to inflammatory stimuli.

| Signaling Pathway | Mechanism of Action | Downstream Effects | Reference |

|---|---|---|---|

| NF-κB | Inhibition of IκBα phosphorylation and degradation | Reduced transcription of pro-inflammatory genes (e.g., TNF-α, IL-6) | nih.govmdpi.com |

| MAPK (JNK, ERK) | Suppression of RANKL-induced phosphorylation | Inhibition of osteoclastogenesis and inflammatory bone loss | nih.govnih.gov |

| Toll-like receptor 4 (TLR4) | Reduced expression/activation | Suppression of downstream inflammatory cascades | nih.gov |

Mechanisms of Antioxidant Activity

In addition to their anti-inflammatory properties, oleanane triterpenoids are recognized for their antioxidant capabilities, which are crucial for protecting cells from damage induced by reactive oxygen species (ROS).

Beyond direct scavenging, a more significant mechanism of antioxidant action is the upregulation of endogenous antioxidant defense systems. Oleanolic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, these compounds enhance the cell's intrinsic ability to combat oxidative stress and protect against damage to lipids, proteins, and DNA. mdpi.commdpi.com

Antimicrobial Action Research (In Vitro Studies)

Antifungal Activity Investigations

Further research would be required to elucidate the specific biological activities of Methyl 3β-hydroxyolean-12-en-27-oate.

Anti-Osteoclastogenic Effects and Signaling Pathways of Methyl 3β-hydroxyolean-12-en-27-oate

Research into the biological activities of oleanane-type triterpenoids has identified significant potential in the modulation of bone cell functions. Specifically, studies on 3-hydroxyolean-12-en-27-oic acid derivatives, a class to which Methyl 3β-hydroxyolean-12-en-27-oate belongs, have elucidated their effects on osteoclasts, the primary cells responsible for bone resorption. The following sections detail the molecular and cellular mechanisms underlying these anti-osteoclastogenic activities, drawing from research on closely related analogues.

Inhibition of Osteoclast Differentiation and Formation

The differentiation of bone marrow-derived macrophages into mature osteoclasts is a critical process in bone metabolism, driven primarily by the cytokine RANKL (Receptor Activator of Nuclear Factor-κB Ligand). Studies have demonstrated that certain 3-hydroxyolean-12-en-27-oic acid derivatives significantly inhibit this process. nih.govnih.gov In in vitro experiments, treatment with these compounds led to a marked reduction in the formation of mature osteoclasts from their precursors. nih.govnih.gov This inhibitory effect is quantified by observing a decrease in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, which are a hallmark of differentiated osteoclasts. nih.govnih.gov

Suppression of F-Actin Ring Formation and Resorption Activity

For mature osteoclasts to resorb bone, they must form a unique and essential cytoskeletal structure known as the F-actin ring. This ring creates a sealed zone between the osteoclast and the bone surface, allowing for the secretion of acid and enzymes to demineralize and degrade the bone matrix. Research has shown that 3-hydroxyolean-12-en-27-oic acid derivatives effectively disrupt the organization of the cytoskeleton in mature osteoclasts. nih.gov Treatment with these compounds resulted in a concentration-dependent decrease in the size and number of F-actin ring structures. nih.gov

This disruption of a critical functional component directly translates to a reduction in bone resorption capacity. This was confirmed through pit formation assays, where osteoclasts are cultured on a mineralized substrate. The presence of these compounds significantly reduced the area of resorption pits created by the osteoclasts, indicating a potent suppression of their bone-degrading activity. nih.gov

Table 1: Summary of Inhibitory Effects on Osteoclast Function

| Experimental Assay | Observed Effect | Implication | Reference |

|---|---|---|---|

| TRAP Staining | Reduction in the number of TRAP-positive multinucleated cells. | Inhibition of osteoclast differentiation. | nih.govnih.gov |

| F-Actin Staining | Decrease in the size and number of F-actin rings. | Disruption of mature osteoclast structure. | nih.gov |

| Pit Formation Assay | Reduction in the density and area of resorption pits. | Suppression of bone resorption activity. | nih.gov |

Modulation of RANKL-Induced Signaling Pathways (e.g., NFATc1, c-Fos, c-Src)

The inhibitory effects on osteoclast formation are rooted in the modulation of specific intracellular signaling pathways initiated by RANKL. Upon binding to its receptor, RANKL activates a cascade of downstream signals, leading to the expression of key transcription factors necessary for osteoclastogenesis. Among the most critical are c-Fos and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation.

Studies on 3-hydroxyolean-12-en-27-oic acid derivatives have shown that they suppress the RANKL-induced expression of both c-Fos and NFATc1. nih.govnih.gov By inhibiting the activation of these master transcription factors, the compounds effectively halt the entire genetic program required for a precursor cell to become a mature osteoclast. Furthermore, the expression of crucial osteoclast-specific genes, which are downstream targets of NFATc1, was also decreased. This includes c-Src, a tyrosine kinase essential for the cytoskeletal rearrangements involved in F-actin ring formation and cell motility, as well as Cathepsin K and TRAP, enzymes vital for bone matrix degradation. nih.govnih.gov

Impact on MAPK Activation (e.g., ERK, JNK)

The activation of c-Fos and NFATc1 by RANKL is partly regulated by the mitogen-activated protein kinase (MAPK) signaling pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. Research has revealed that the anti-osteoclastogenic mechanism of some 3-hydroxyolean-12-en-27-oic acid derivatives involves the attenuation of this upstream signaling cascade. Specifically, the derivative known as AR-5 was found to impair the RANKL-induced phosphorylation, and therefore activation, of both ERK and JNK. nih.govnih.gov By suppressing the activation of these MAPK pathways, the compounds inhibit the subsequent expression of c-Fos, leading to the downstream suppression of NFATc1 activation and a halt in osteoclastogenesis. nih.gov

Table 2: Modulation of RANKL-Induced Signaling Molecules

| Signaling Pathway | Target Molecule | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| MAPK Signaling | ERK | Inhibition of phosphorylation (activation). | Attenuation of upstream signaling for osteoclastogenesis. | nih.govnih.gov |

| JNK | Inhibition of phosphorylation (activation). | Attenuation of upstream signaling for osteoclastogenesis. | nih.govnih.gov | |

| Transcription Factors | c-Fos | Decreased expression. | Blockade of a key initial transcription factor. | nih.govnih.gov |

| NFATc1 | Decreased expression. | Inhibition of the master regulator of osteoclast differentiation. | nih.govnih.gov | |

| Osteoclast Genes | c-Src | Decreased expression. | Impairment of cell motility and cytoskeletal organization. | nih.govnih.gov |

Investigation of Specific Molecular Targets and Protein Interactions

Target Identification and Binding Studies

No specific studies identifying and detailing the binding of Methyl 3-beta-hydroxyolean-12-en-27-oate to molecular targets, including the widely studied Protein Tyrosine Phosphatase 1B (PTP1B), were found. Research on other oleanolic acid derivatives has indicated interactions with various cellular targets, but direct evidence for this specific compound is absent from the available scientific literature.

Enzymatic Inhibition Studies

There is a lack of published research detailing the inhibitory effects of Methyl 3-beta-hydroxyolean-12-en-27-oate on specific enzymes. Consequently, no data on its potency (e.g., IC50 values) or mechanism of enzymatic inhibition can be provided at this time.

Protein Expression Modulation Research

Investigations into how Methyl 3-beta-hydroxyolean-12-en-27-oate may alter the expression levels of specific proteins have not been reported in the accessible scientific literature. Therefore, no information is available on its potential to upregulate or downregulate protein production within cells or tissues.

Molecular Docking and Computational Approaches to Predict Target Interactions

Specific molecular docking simulations or other computational studies aimed at predicting the binding affinity and interaction patterns of Methyl 3-beta-hydroxyolean-12-en-27-oate with protein targets are not described in publicly available research. Such studies are crucial for hypothesizing potential molecular targets and guiding further experimental validation.

In Vitro Pharmacological Evaluation in Cell Based Research Models

Cytotoxicity Assessments in Various Cancer Cell Lines (e.g., COLO-205, HeLa)

The parent compound, 3β-hydroxyolean-12-en-27-oic acid, has demonstrated notable cytotoxic effects against various cancer cell lines. Research has shown it to be significantly more cytotoxic to human colorectal carcinoma (COLO-205) and human cervical squamous carcinoma (HeLa) cells when compared to its structural analog, oleanolic acid. bohrium.com This suggests that the positioning of the carboxyl group is a critical determinant of the cytotoxic potential of oleanane-type pentacyclic triterpenes. bohrium.com

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. While specific IC50 values for the methyl ester form are not detailed in the provided search results, a synthetic derivative, Methyl 3-hydroxyimino-11-oxoolean-12-en-28-oate (HIMOXOL), was found to have an IC50 value of 21.08 ± 0.24 μM in MDA-MB-231 breast cancer cells. nih.gov

Table 1: Cytotoxicity of Related Oleanane (B1240867) Triterpenoids

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3β-hydroxyolean-12-en-27-oic acid | COLO-205 | Data not specified |

| 3β-hydroxyolean-12-en-27-oic acid | HeLa | Data not specified |

| HIMOXOL | MDA-MB-231 | 21.08 ± 0.24 |

Cell Proliferation and Viability Assays in Research Contexts

Investigations into 3β-hydroxyolean-12-en-27-oic acid revealed a concentration- and time-dependent inhibition of cell proliferation in COLO-205 cells. bohrium.com This inhibition is associated with the induction of apoptosis, a form of programmed cell death. bohrium.com The study observed classic morphological features of apoptosis and the formation of DNA ladders in agarose (B213101) gel electrophoresis, which are hallmarks of this process. bohrium.com

Furthermore, flow cytometric analysis indicated that treatment with this compound led to cell cycle arrest in the G0/G1 phase in COLO-205 cells. bohrium.com This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. bohrium.com A related compound, 3-oxoolean-12-en-27-oic acid (3-OOLA), has also been shown to inhibit the proliferation of non-small cell lung carcinoma (NSCLC) cells by inducing G0/G1 phase cell-cycle arrest. nih.gov This effect was linked to the downregulation of cyclin D1, cyclin E, and phosphorylated retinoblastoma protein (Rb). nih.gov

Cell Migration and Adhesion Studies

While direct studies on the effect of Methyl 3β-hydroxyolean-12-en-27-oate on cell migration and adhesion are not explicitly detailed in the provided search results, the broader class of oleanane triterpenoids has been investigated for such properties. For instance, derivatives of 3-hydroxyolean-12-en-27-oic acid have been shown to inhibit the formation of F-actin rings, which are crucial for cell motility and migration, in the context of osteoclastogenesis. nih.gov This suggests a potential area for future research regarding the anti-metastatic properties of Methyl 3β-hydroxyolean-12-en-27-oate.

In Vivo Preclinical Studies Using Animal Models

Evaluation of Anti-Inflammatory Effects in Animal Models (e.g., Inflammation-induced bone loss)

Research into oleanane (B1240867) triterpenoids has utilized animal models to investigate their anti-inflammatory properties, particularly in the context of bone diseases. A key model employed is inflammation-induced bone loss, often triggered by lipopolysaccharide (LPS). In a notable study, the effects of two 3-hydroxyolean-12-en-27-oic acid derivatives, AR-3 (3α-hydroxyolean-12-en-27-oic acid) and AR-5 (aceriphyllic acid A), were assessed in a mouse model of LPS-induced bone loss. nc3rs.org.ukarriveguidelines.org

The administration of LPS in these models leads to a significant inflammatory response, which in turn stimulates osteoclast activity and subsequent bone resorption. The oral administration of both AR-3 and AR-5 was found to offer considerable protection against this LPS-induced trabecular bone loss in the femurs of the mice. nc3rs.org.uk This protective effect underscores the potent anti-inflammatory and bone-protective capabilities of these compounds in a live animal model.

Assessment of Anti-Osteoclastogenic Activity in Murine Models

The anti-osteoclastogenic activity of these oleanane derivatives has been a primary focus of in vivo studies. Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is a hallmark of pathological bone loss. In murine models of LPS-induced bone loss, treatment with AR-3 and AR-5 resulted in a significant reduction in osteoclast formation. nc3rs.org.ukarriveguidelines.org

Histological analysis of the femurs from these mice revealed that while LPS treatment alone led to a marked increase in the number of osteoclasts, the groups co-treated with either AR-3 or AR-5 showed a substantial decrease in osteoclast numbers. nc3rs.org.uk This demonstrates the direct impact of these compounds on inhibiting the formation of mature, bone-resorbing osteoclasts in an in vivo setting.

Models for Investigating Bone Destruction (e.g., LPS-induced bone loss)

The lipopolysaccharide (LPS)-induced bone loss model is a well-established and widely used preclinical model for studying inflammatory bone destruction. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the immune system and reliably induces an inflammatory cascade that leads to significant bone resorption. nc3rs.org.uk This model is particularly relevant for investigating the efficacy of potential therapeutic agents against bone loss associated with inflammatory conditions like periodontitis and rheumatoid arthritis.

In this model, systemic or local administration of LPS triggers the release of pro-inflammatory cytokines, which in turn stimulate the differentiation and activity of osteoclasts. Micro-computed tomography (μCT) is a key tool used to quantify the extent of bone loss in these studies. Three-dimensional analysis of femurs from mice treated with LPS shows a marked decrease in trabecular bone volume, a hallmark of bone destruction. nc3rs.org.uk The ability of compounds like AR-3 and AR-5 to mitigate this LPS-induced bone loss provides strong evidence of their therapeutic potential. nc3rs.org.ukarriveguidelines.org

| Compound | Effect on LPS-Induced Bone Loss | Mechanism of Action | Reference |

| AR-3 (3α-hydroxyolean-12-en-27-oic acid) | Significantly protected against trabecular bone loss. | Suppressed RANKL-induced NFATc1 activation. | nc3rs.org.ukarriveguidelines.org |

| AR-5 (aceriphyllic acid A) | Considerably protected against trabecular bone loss. | Impaired RANKL-induced ERK and JNK MAPKs activation and c-Fos expression. | nc3rs.org.ukarriveguidelines.org |

| Gene/Protein | Effect of AR-3 and AR-5 Treatment | Function | Reference |

| c-Src | Decreased expression | Osteoclast-specific marker | nc3rs.org.ukarriveguidelines.org |

| TRAP | Decreased expression | Osteoclast-specific marker | nc3rs.org.ukarriveguidelines.org |

| Cathepsin K (CtsK) | Decreased expression | Osteoclast-specific marker | nc3rs.org.ukarriveguidelines.org |

| c-Fos | Decreased expression | Transcription factor critical for osteoclast precursors | nc3rs.org.ukarriveguidelines.org |

| NFATc1 | Decreased expression | Master regulator of osteoclast differentiation | nc3rs.org.ukarriveguidelines.org |

Considerations for in vivo Study Design and Ethical Oversight in Research

The design and ethical oversight of in vivo studies are of paramount importance to ensure the scientific validity of the research and the welfare of the animal subjects. For preclinical research involving compounds like Methyl 3β-hydroxyolean-12-en-27-oate, adherence to established guidelines is crucial.

A key framework for this is the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. nc3rs.org.ukarriveguidelines.orgarriveguidelines.orgpainresearcher.netnih.gov These guidelines provide a comprehensive checklist for reporting animal research, ensuring transparency and reproducibility. They emphasize the importance of clearly describing the experimental design, including the number of animals used, their housing and husbandry, and the methods of randomization and blinding to minimize bias.

Ethical oversight is typically managed by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. These committees review research protocols to ensure that the use of animals is justified, the number of animals is minimized, and any potential pain or distress is alleviated. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical conduct of animal research. Researchers are expected to replace animal models with non-animal alternatives where possible, reduce the number of animals used to the minimum required for statistical significance, and refine experimental procedures to minimize animal suffering.

For studies investigating bone loss, the choice of animal model, the method of inducing the disease state (e.g., LPS administration or ovariectomy), and the endpoints being measured (e.g., bone mineral density, histomorphometry) must all be carefully considered and justified in the study design.

Future Research Directions and Emerging Academic Applications

Elucidation of Unexplored Molecular Mechanisms

The molecular pathways through which Methyl 3β-hydroxyolean-12-en-27-oate exerts its biological effects remain largely uncharacterized. A primary avenue of future research will be to identify and characterize its direct molecular targets. Techniques such as affinity chromatography, and computational docking studies can be employed to pinpoint protein binding partners.

Furthermore, comprehensive transcriptomic and proteomic analyses of cells treated with the compound will be crucial. These studies can reveal alterations in gene and protein expression patterns, providing a broader view of the cellular pathways modulated by the compound. For instance, investigating its influence on key signaling cascades involved in inflammation, such as the NF-κB and MAPK pathways, could provide significant insights. The parent compound, oleanolic acid, has been shown to modulate these pathways, and it is critical to determine if the methyl ester derivative shares these properties or possesses unique activities.

Development of Novel Synthetic Analogues with Enhanced Specificity

The synthesis of novel analogues of Methyl 3β-hydroxyolean-12-en-27-oate represents a promising strategy to enhance its biological activity and specificity. The parent oleanane (B1240867) scaffold is amenable to a wide range of chemical modifications. Future synthetic efforts could focus on several key areas:

Modification of the A-ring: Introduction of different functional groups at the C-3 position could significantly influence the molecule's interaction with target proteins.

Alterations to the C-27 carboxyl group: Conversion of the methyl ester to other esters, amides, or other functional groups could modulate the compound's physicochemical properties, such as solubility and cell permeability.

Modifications at other positions on the triterpenoid (B12794562) backbone: Introduction of substituents at various positions on the pentacyclic ring system could lead to the discovery of analogues with novel biological activities.

A study on related oleanane triterpenoids highlighted that the nature of the substituent at C-28 can significantly impact biological activity, suggesting that similar structure-activity relationship studies for C-27 substituted analogues are warranted.

Exploration of Synergistic Effects with other Bioactive Compounds

The investigation of synergistic interactions between Methyl 3β-hydroxyolean-12-en-27-oate and other bioactive compounds is a largely unexplored but potentially fruitful area of research. Combining this triterpenoid with other natural products or known bioactive molecules could lead to enhanced effects or the ability to impact cellular processes at lower concentrations.

Initial studies could involve screening combinations of Methyl 3β-hydroxyolean-12-en-27-oate with compounds that have complementary mechanisms of action. For example, if the triterpenoid is found to induce apoptosis, combining it with a compound that inhibits cell proliferation could result in a potent synergistic effect in cancer cell models. High-throughput screening methodologies will be invaluable in identifying promising combinations for further mechanistic studies.

Advanced Preclinical Characterization in Disease Models

While clinical applications are beyond the scope of this discussion, advanced preclinical characterization in various in vitro and in vivo disease models is a critical next step in understanding the compound's potential. This research should aim to establish a clear link between the compound's molecular mechanisms and its effects in a biological system.

For example, based on the known activities of related triterpenoids, future studies could explore the effects of Methyl 3β-hydroxyolean-12-en-27-oate in cell-based models of inflammation, neurodegenerative diseases, or metabolic disorders. Subsequent studies in animal models would then be essential to validate these in vitro findings and to understand the compound's behavior in a whole organism.

Application in Chemical Biology and Drug Discovery Research (excluding clinical aspects)

Methyl 3β-hydroxyolean-12-en-27-oate and its future analogues can serve as valuable tools in chemical biology and early-stage drug discovery research. As a molecule with a complex and rigid scaffold, it can be used to probe the binding pockets of proteins and to understand the structural requirements for ligand-protein interactions.

Furthermore, the development of fluorescently or isotopically labeled versions of the compound would enable researchers to track its subcellular localization and to identify its binding partners with greater precision. These chemical probes would be instrumental in elucidating the compound's mechanism of action and in identifying novel biological targets. The insights gained from such studies can inform the design of future small molecules with improved properties for a wide range of research applications.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of Methyl 3β-hydroxyolean-12-en-27-oate?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve stereochemistry and substituent positions. Mass spectrometry (MS) can validate the molecular ion peak ([M+H]⁺ or [M-H]⁻) and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretch ~1740 cm⁻¹). X-ray crystallography is definitive for absolute configuration determination if crystals are obtainable .

Q. What synthetic routes are commonly used to prepare Methyl 3β-hydroxyolean-12-en-27-oate, and how is purity assessed?

The compound is typically synthesized via esterification of the parent triterpenoid acid (e.g., 3β-hydroxyolean-12-en-27-oic acid) using methylating agents like diazomethane or methyl iodide in the presence of a base. Purification via column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or preparative HPLC ensures removal of byproducts. Purity is assessed using HPLC (≥95% peak area) and thin-layer chromatography (TLC) with UV/iodine visualization .

Q. How can researchers design a preliminary bioactivity screen for Methyl 3β-hydroxyolean-12-en-27-oate?

Use in vitro assays targeting triterpenoid-associated pathways, such as anti-inflammatory (COX-2 inhibition), cytotoxic (MTT assay on cancer cell lines), or antimicrobial (microdilution against Gram-positive/negative bacteria). Include positive controls (e.g., betulinic acid for cytotoxicity) and dose-response curves (1–100 μM). Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for Methyl 3β-hydroxyolean-12-en-27-oate be resolved?

Variations in NMR data (e.g., δH for the 3β-hydroxy group) may arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, or temperature. Standardize experimental conditions and compare with computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian). Cross-validate using 2D NMR (HMBC to confirm long-range couplings) and literature data for analogous oleanene derivatives .

Q. What strategies optimize regioselective functionalization of the oleanene core in Methyl 3β-hydroxyolean-12-en-27-oate?

Protect the 3β-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups before modifying the C12 double bond or C27 ester. Use catalytic hydrogenation (Pd/C) for selective reduction or epoxidation (mCPBA) for ring-opening reactions. Monitor reactions via TLC/MS and characterize products with NOESY (to confirm stereochemical outcomes) .

Q. How can computational modeling elucidate the mechanism of Methyl 3β-hydroxyolean-12-en-27-oate’s biological activity?

Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., NF-κB or STAT3) using the compound’s 3D structure (optimized with DFT). Validate binding poses with molecular dynamics simulations (GROMACS) and free-energy calculations (MM/PBSA). Correlate in silico results with experimental IC₅₀ values and site-directed mutagenesis data .

Q. What analytical methods address batch-to-batch variability in Methyl 3β-hydroxyolean-12-en-27-oate synthesis?

Implement quality-by-design (QbD) principles: use design-of-experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Employ UPLC-QTOF-MS for impurity profiling and principal component analysis (PCA) to identify critical process variables. Store batches under inert conditions (argon) to prevent ester hydrolysis .

Q. How should researchers interpret conflicting bioactivity data for Methyl 3β-hydroxyolean-12-en-27-oate across cell lines?

Assess cell-specific factors: membrane permeability (logP ~4.2), efflux pumps (P-glycoprotein expression), or metabolic stability (CYP450 enzymes). Use LC-MS to quantify intracellular concentrations. Compare results with structurally related triterpenoids (e.g., oleanolic acid) to identify structure-activity relationships (SARs) .

Methodological Guidelines

- Data Reprodubility : Include full experimental details (solvent grades, instrument models) in supplementary materials. Share raw spectral data (NMR FID files, MS spectra) via repositories like Zenodo .

- Ethical Reporting : Disclose all negative results (e.g., inactive analogs) to avoid publication bias. Follow IUPAC nomenclature and use SI units consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.